molecular formula C24H24N2O5 B10985404 1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid

1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid

Cat. No.: B10985404
M. Wt: 420.5 g/mol
InChI Key: DOXOKZVQZZPGMF-UHFFFAOYSA-N
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Description

1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a dimethoxyphenyl group and a piperidine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions to form the quinoline ring. The dimethoxyphenyl group is then introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

The piperidine-4-carboxylic acid moiety is synthesized separately, often starting from piperidine and using a series of functional group transformations to introduce the carboxylic acid group. The final step involves coupling the quinoline and piperidine fragments using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed on the quinoline ring, particularly at positions ortho or para to the nitrogen atom, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohol derivatives. Substitution reactions can introduce various alkyl or aryl groups onto the quinoline ring.

Scientific Research Applications

1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline core’s ability to absorb and emit light.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid depends on its specific application In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Shares the quinoline core but lacks the dimethoxyphenyl and piperidine groups.

    3,4-Dimethoxybenzoyl chloride: Contains the dimethoxyphenyl group but lacks the quinoline and piperidine moieties.

    Piperidine-4-carboxylic acid: Contains the piperidine carboxylic acid moiety but lacks the quinoline and dimethoxyphenyl groups.

Uniqueness

1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Biological Activity

1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid, with the CAS number 1219567-42-6, is a complex organic compound notable for its unique structural features, which include a quinoline moiety, a piperidine ring, and a carboxylic acid functional group. This article explores its biological activity, pharmacological potential, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C24H24N2O5C_{24}H_{24}N_2O_5, with a molecular weight of 420.5 g/mol. The presence of the 3,4-dimethoxyphenyl group is particularly significant as it enhances the compound's pharmacological properties.

Property Value
Molecular FormulaC₁₂H₁₄N₂O₄
Molecular Weight420.5 g/mol
CAS Number1219567-42-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in medicinal chemistry.

The compound exhibits interactions with multiple biological targets due to its structural components. The quinoline and piperidine rings are known for their roles in various biological functions, including:

  • Antitumor Activity : The quinoline structure has been associated with anticancer properties.
  • Neuroprotective Effects : The piperidine component may contribute to neuroprotection through modulation of neurotransmitter systems.

Pharmacological Studies

Research indicates that this compound has shown promise in various pharmacological assays:

  • Binding Affinity Studies : Interaction studies have demonstrated significant binding affinity to specific receptors or enzymes.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, warranting further investigation.

Case Studies and Research Findings

Recent studies have explored the compound's efficacy and mechanism of action in detail:

  • Antitumor Studies : A study indicated that derivatives of quinoline compounds exhibit notable antitumor activity against various cancer cell lines. The specific role of the dimethoxyphenyl group in enhancing this activity was emphasized.
    • Example: In vitro assays demonstrated that modifications to the quinoline structure could lead to increased cytotoxicity against breast cancer cells.
  • Neuroprotective Effects : Research on related piperidine compounds has shown their ability to protect dopaminergic neurons from degeneration in models of neurodegenerative diseases.
    • Example: A study reported that similar compounds reduced neuronal cell death in models of Parkinson's disease.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Properties
3,4-DimethoxyquinolineQuinoline backbone with methoxy groupsKnown for antitumor properties
PiperidinylquinolinePiperidine linked to quinolineExhibits neuroprotective effects
Quinolinic AcidQuinoline with carboxylic acidInvolved in neuroinflammation

The distinct combination of functional groups in this compound enhances its potential as a versatile compound in drug discovery compared to other similar compounds.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C24H24N2O5/c1-30-21-8-7-16(13-22(21)31-2)20-14-18(17-5-3-4-6-19(17)25-20)23(27)26-11-9-15(10-12-26)24(28)29/h3-8,13-15H,9-12H2,1-2H3,(H,28,29)

InChI Key

DOXOKZVQZZPGMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC(CC4)C(=O)O)OC

Origin of Product

United States

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